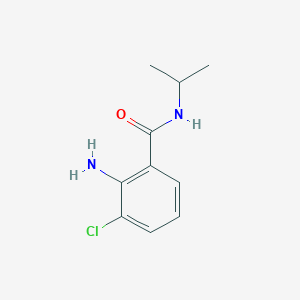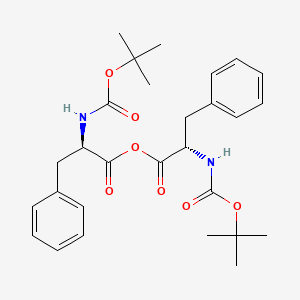
Boc-(L)-phenylalanineanhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(L)-phenylalanineanhydride is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid phenylalanine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(L)-phenylalanineanhydride typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of phenylalanine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Boc-(L)-phenylalanineanhydride undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The Boc group can be cleaved under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected amines.
Substitution: Free amines after Boc group removal.
科学研究应用
Boc-(L)-phenylalanineanhydride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines, allowing selective reactions on other functional groups.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Boc-(L)-phenylalanineanhydride involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The protected amine can then undergo various chemical transformations, and the Boc group can be selectively removed under acidic conditions to regenerate the free amine .
相似化合物的比较
Similar Compounds
Fmoc-(L)-phenylalanineanhydride: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(L)-phenylalanineanhydride: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-(L)-phenylalanineanhydride is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are required .
属性
分子式 |
C28H36N2O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl] (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H36N2O7/c1-27(2,3)36-25(33)29-21(17-19-13-9-7-10-14-19)23(31)35-24(32)22(18-20-15-11-8-12-16-20)30-26(34)37-28(4,5)6/h7-16,21-22H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22+ |
InChI 键 |
QWUBXKLXHFQYFL-SZPZYZBQSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


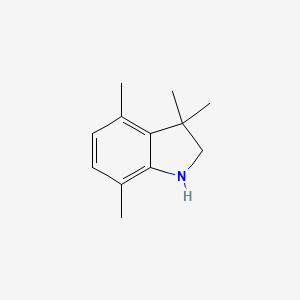
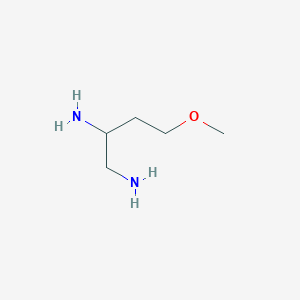

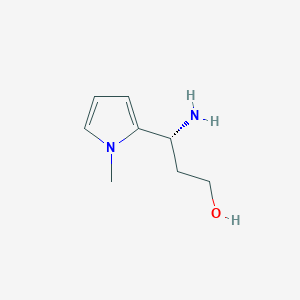
![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
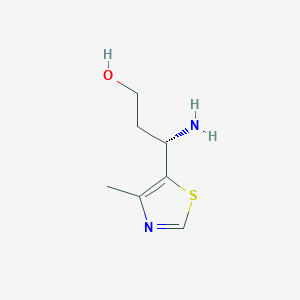
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
